

tert-Butyl thiomorpholine-4-carboxylate molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl thiomorpholine-4-carboxylate*

Cat. No.: *B1323514*

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An In-depth Technical Guide to **tert-Butyl thiomorpholine-4-carboxylate**

Abstract

This technical guide provides a comprehensive overview of **tert-butyl thiomorpholine-4-carboxylate**, a heterocyclic building block crucial in medicinal chemistry and drug development. The document details its physicochemical properties, provides a standard experimental protocol for its synthesis, and explores its applications as a versatile intermediate for creating more complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Physicochemical Properties

tert-Butyl thiomorpholine-4-carboxylate is a sulfur-containing heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) group on the thiomorpholine nitrogen makes it a valuable protected intermediate in multi-step organic synthesis.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₇ NO ₂ S	[1] [2] [3]
Molecular Weight	203.302 g/mol	[1] [2]
CAS Number	220655-09-4	[1] [2] [3]
Appearance	Typically a solid at room temperature	
Solubility	Soluble in common organic solvents	

Synthesis and Purification

The most common and efficient synthesis of **tert-butyl thiomorpholine-4-carboxylate** involves the protection of the secondary amine of the thiomorpholine ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting thiomorpholine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of Thiomorpholine

This protocol outlines a standard procedure for the synthesis of **tert-butyl thiomorpholine-4-carboxylate**.

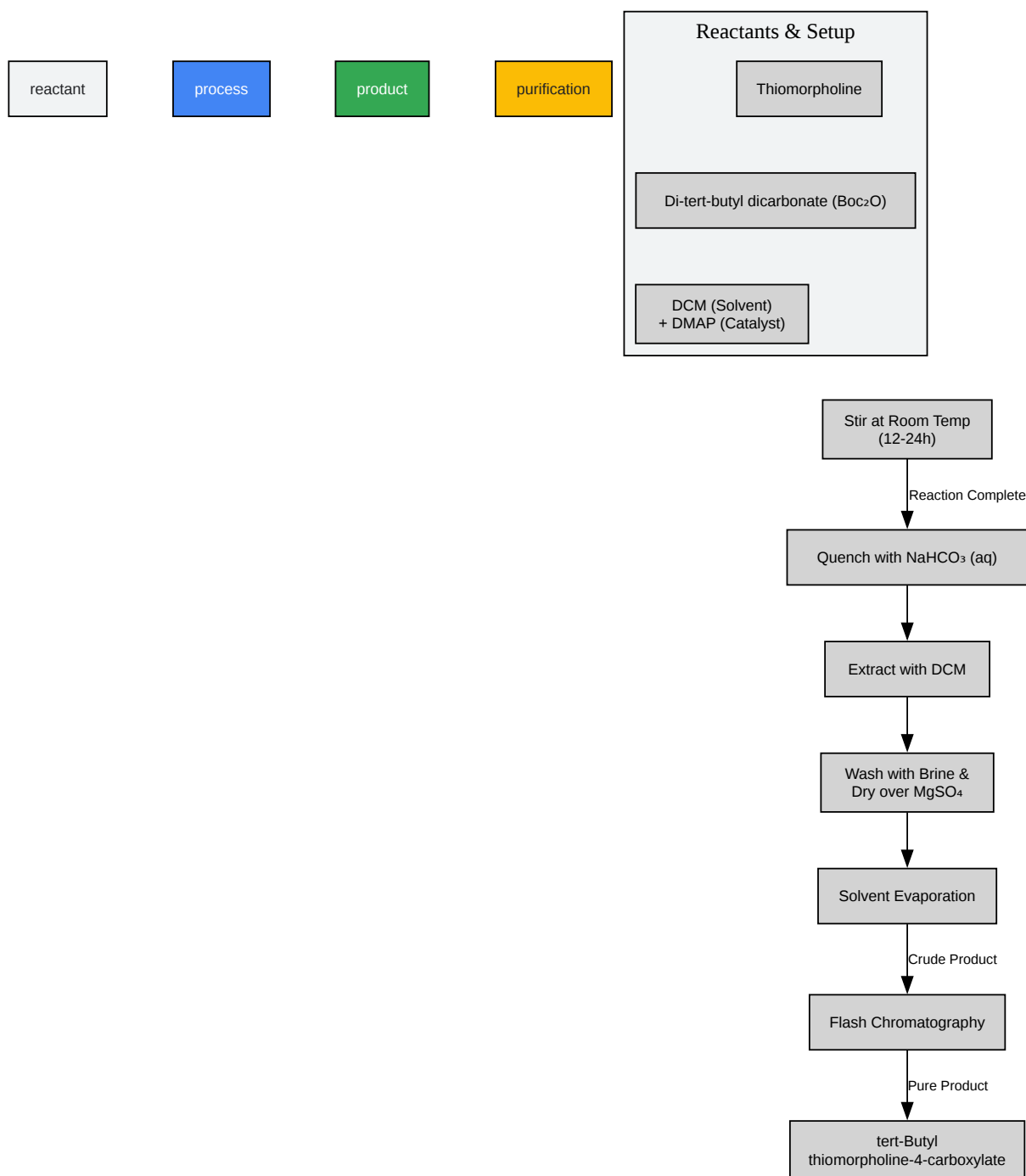
Materials:

- Thiomorpholine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM), anhydrous
- 4-Dimethylaminopyridine (DMAP), catalytic amount
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve thiomorpholine in anhydrous dichloromethane (DCM).
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) in DCM to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
- Purify the crude product via flash column chromatography on silica gel to obtain the pure **tert-butyl thiomorpholine-4-carboxylate**.



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Caption: Synthesis workflow for **tert-butyl thiomorpholine-4-carboxylate**.

Applications in Research and Drug Development

tert-Butyl thiomorpholine-4-carboxylate is not typically an active pharmaceutical ingredient itself but serves as a critical building block in the synthesis of more complex molecules with therapeutic potential.

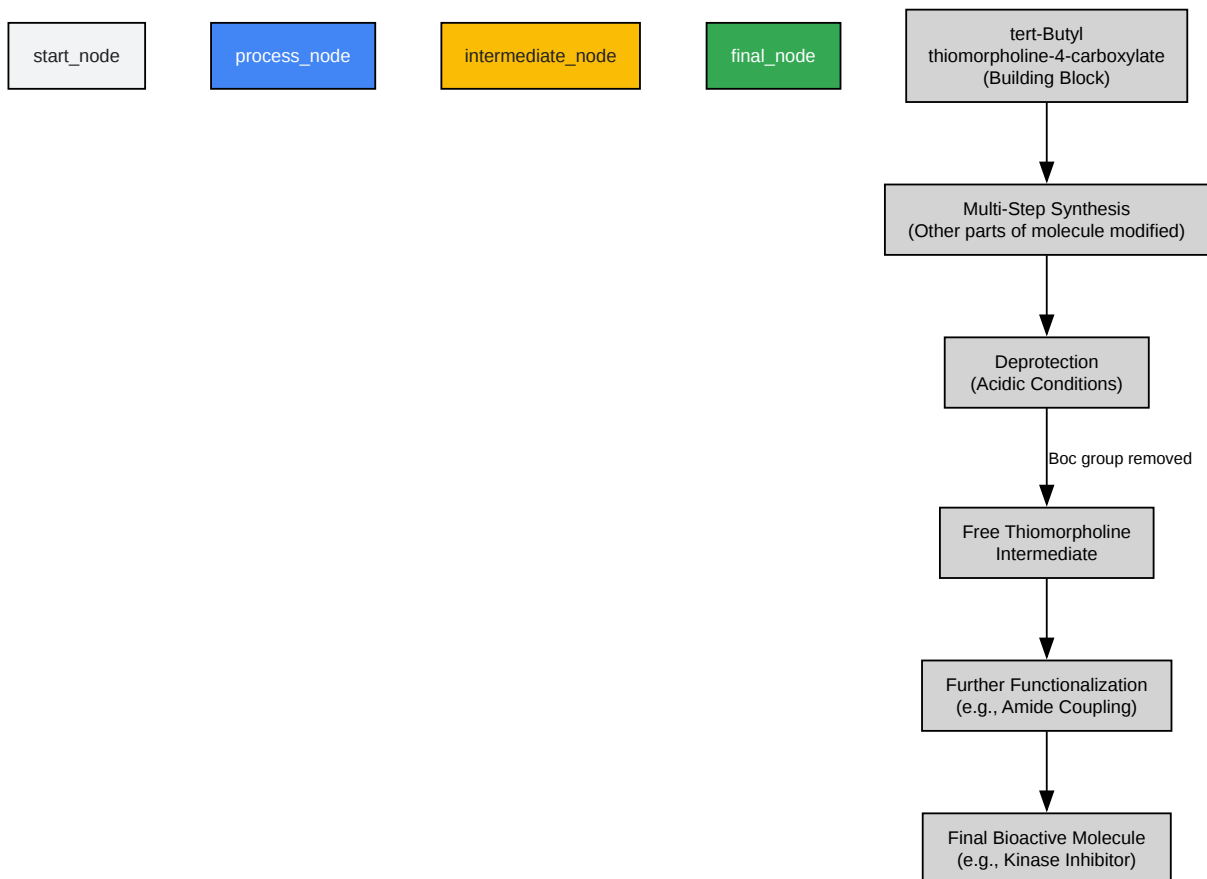
Role as a Protected Intermediate

The Boc group is a widely used protecting group for amines because it is stable under many reaction conditions but can be easily removed under mild acidic conditions.^[4] This allows chemists to perform reactions on other parts of a molecule without affecting the thiomorpholine nitrogen. Once the desired modifications are complete, the Boc group is cleaved to reveal the free amine, which can then be used for further functionalization, such as amide bond formation or reductive amination.

A Scaffold for Bioactive Molecules

The thiomorpholine core is a "privileged scaffold" in medicinal chemistry. Its sulfur atom, compared to the oxygen in a morpholine ring, can impart distinct physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, potentially influencing a drug candidate's pharmacokinetic and pharmacodynamic profile.^[4] Derivatives of Boc-protected thiomorpholines are utilized in the development of various therapeutic agents, including:

- Protease inhibitors^[5]
- Central Nervous System (CNS) agents^[5]
- Kinase inhibitors, including those targeting LRRK2, which is associated with Parkinson's disease.^[4]



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- To cite this document: BenchChem. [tert-Butyl thiomorpholine-4-carboxylate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323514#tert-butyl-thiomorpholine-4-carboxylate-molecular-weight]

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